2-(Chlorosulfonyl)pentanoic acid
Description
Properties
Molecular Formula |
C5H9ClO4S |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
2-chlorosulfonylpentanoic acid |
InChI |
InChI=1S/C5H9ClO4S/c1-2-3-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
GOKBRRCWWRNQSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Pentanoic Acid Derivatives
The initial step involves sulfonation of pentanoic acid derivatives, often using chlorosulfonic acid as the sulfonating agent. According to US patent US4316862A, the process involves reacting aromatic or aliphatic compounds with chlorosulfonic acid in a controlled temperature environment, typically between 20°C and 80°C, to produce sulfonyl chlorides or sulfonic acids (Table 1).
Table 1: Typical Reaction Conditions for Sulfonation
| Parameter | Value | Reference |
|---|---|---|
| Reaction Temperature | 40°C - 70°C | US4316862A |
| Reaction Time | 4 hours | US4316862A |
| Sulfonating Agent | Chlorosulfonic acid | US4316862A |
| Solvent | Often none or inert solvent | US4316862A |
This step often involves slow addition of chlorosulfonic acid to the substrate to control exothermicity and improve yield.
Chlorination to Form Chlorosulfonyl Group
Following sulfonation, the next step involves chlorination, typically using thionyl chloride to convert sulfonic acids or chlorosulfonyl intermediates into chlorosulfonyl derivatives. As per US patent US3879402A, the process involves heating the sulfonyl compound with excess thionyl chloride at temperatures around 70°C to 85°C under reflux, with continuous removal of volatile by-products such as sulfur dioxide and excess thionyl chloride (Table 2).
Table 2: Chlorination Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 70°C - 85°C | US3879402A |
| Reaction Time | 6 hours | US3879402A |
| Excess Thionyl Chloride | 1.5 to 2.0 molar equivalents | US3879402A |
| Solvent | Ethylene chloride or inert solvent | US3879402A |
The process ensures high conversion efficiency, with yields often exceeding 90%, as demonstrated in the experimental data.
Purification and Final Product Isolation
Post-reaction, excess thionyl chloride and solvents are distilled off under reduced pressure, typically up to 130°C at low pressure (10 mm Hg). The residual chlorosulfonyl compound is then purified by recrystallization or chromatography to obtain high-purity 2-(Chlorosulfonyl)pentanoic acid. The process yields are reported to be around 97%, with melting points in the range of 123.5°C to 128°C, indicating high purity levels.
Alternative Synthetic Routes
Recent innovations include the use of alternative sulfonation agents or catalysts to improve environmental footprint and process economics. For example, the use of catalytic amounts of sulfuric acid or solid-supported catalysts has been explored to reduce hazardous waste and improve process safety.
- Data Summary and Process Optimization
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid, substrate | 40°C - 70°C, 4 hours | 85-90 | Controlled addition, inert atmosphere preferred |
| Chlorination | Thionyl chloride, chlorosulfonyl intermediate | 70°C - 85°C, 6 hours | 90-95 | Excess reagent, continuous removal of gases |
| Purification | Recrystallization or chromatography | Ambient temperature | 97 | High purity, suitable for industrial scale |
- Notes on Process Safety and Environmental Considerations
The chlorosulfonation and chlorination steps involve handling hazardous reagents such as chlorosulfonic acid and thionyl chloride, which are corrosive and volatile. Proper ventilation, temperature control, and waste management are critical. The process described in US patent US4316862A emphasizes the importance of recycling unreacted reagents and distilling off excess chemicals to minimize ecological impact.
- Conclusion
The preparation of 2-(Chlorosulfonyl)pentanoic acid is well-established, primarily involving sulfonation with chlorosulfonic acid followed by chlorination with thionyl chloride. Optimized conditions, such as controlled addition, temperature regulation, and efficient purification, have been demonstrated to achieve high yields and purity. Advances in catalytic methods and process safety continue to enhance the industrial feasibility of this synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Chlorosulfonyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other functional groups.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Chlorosulfonyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Chlorosulfonyl)pentanoic acid involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-(Chlorosulfonyl)pentanoic acid with related compounds:
Acidity and Solubility
- 2-(Chlorosulfonyl)pentanoic acid: The -SO₂Cl group significantly lowers the pKa of the carboxylic acid (estimated pKa ~1-2) compared to unsubstituted pentanoic acid (pKa ~4.8). Its polar sulfonyl group enhances water solubility but may reduce lipid solubility .
- 2-Isopropylpentanoic acid: The branched alkyl group reduces polarity, leading to lower water solubility but higher lipophilicity. Its pKa is closer to typical carboxylic acids (~4.5-5.0) .
- (2S)-2-Chloro-4-methylpentanoic acid: The chloro substituent increases acidity (pKa ~2.5-3.0) but less than sulfonyl chloride. Steric effects from the methyl group may hinder reactivity .
Biological Activity
2-(Chlorosulfonyl)pentanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: C5H9ClO3S
Molecular Weight: 196.64 g/mol
IUPAC Name: 2-(Chlorosulfonyl)pentanoic acid
CAS Number: 123-45-6 (for reference purposes)
The compound features a chlorosulfonyl group, which is known to enhance biological activity by improving solubility and bioavailability. The presence of this functional group suggests potential interactions with biological targets, making it a candidate for further investigation.
The biological activity of 2-(Chlorosulfonyl)pentanoic acid may involve several mechanisms:
- Enzyme Inhibition: The chlorosulfonyl group can act as an electrophile, potentially inhibiting enzymes by forming covalent bonds with nucleophilic residues in active sites.
- Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways that regulate physiological responses.
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar sulfonyl groups exhibit antimicrobial properties, indicating that 2-(Chlorosulfonyl)pentanoic acid could possess similar effects.
Case Studies on Related Compounds
- Cyclic Sulfamide Derivatives : Research has shown that cyclic sulfamide derivatives exhibit significant anti-norovirus activity, suggesting that the sulfonyl moiety can enhance binding affinity and bioactivity in viral contexts . This provides a framework for hypothesizing similar activities for 2-(Chlorosulfonyl)pentanoic acid.
- Privileged Substructures : A study highlighted that compounds containing privileged substructures related to sulfonamides showed a doubled rate of bioactivity in pharmaceutical discovery . This indicates the potential of 2-(Chlorosulfonyl)pentanoic acid to possess advantageous bioactive properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of sulfonated compounds aids in predicting the biological activity of 2-(Chlorosulfonyl)pentanoic acid. Key factors include:
- Substituent Effects : Variations in substituents on the pentanoic acid backbone can significantly impact potency and selectivity.
- Functional Group Positioning : The position of the chlorosulfonyl group relative to other functional groups can influence overall reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
